Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate
Description
Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a benzoate ester derivative with a propargyl (prop-2-yn-1-yl) ester group. The compound features two key substituents on the aromatic ring:
- A 3-ethoxy group (OCH₂CH₃), which is electron-donating due to the ethoxy moiety.
- A 4-((4-methylbenzyl)oxy) group, where the benzyl moiety is substituted with a methyl group at the para position.
The propargyl ester introduces a terminal alkyne functionality, which is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is likely utilized as a building block in medicinal chemistry or combinatorial synthesis, as suggested by its inclusion in literature on benzene-based intermediates .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
prop-2-ynyl 3-ethoxy-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C20H20O4/c1-4-12-23-20(21)17-10-11-18(19(13-17)22-5-2)24-14-16-8-6-15(3)7-9-16/h1,6-11,13H,5,12,14H2,2-3H3 |
InChI Key |
QOBNWHHIQULLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of 3-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate with two structurally related compounds from :
Key Structural and Functional Differences:
Ester Group Reactivity :
- The propargyl ester in the target compound and the third compound enables participation in click chemistry, unlike the allyl ester in the second compound, which is more suited for radical or electrophilic reactions .
In contrast, the 3-bromo group in the third compound is electron-withdrawing, which may increase electrophilicity of the aromatic ring .
Benzyloxy Substituent Variations: The 4-methylbenzyloxy group in the target compound offers steric bulk at the para position, while the 2-methylbenzyloxy (allyl compound) and 2-chlorobenzyloxy (third compound) introduce ortho-substituted steric hindrance.
Research Implications and Limitations
- Hypothetical Reactivity : The propargyl group in the target compound could facilitate bioconjugation or polymer synthesis, whereas the allyl ester might favor photopolymerization.
- Biological Activity : The absence of halogen atoms in the target compound may reduce toxicity compared to the bromo/chloro derivative, though experimental validation is needed.
- Data Gaps : The evidence provided lacks spectroscopic, thermodynamic, or biological data. Further studies on solubility, stability, and activity are required to fully characterize these compounds.
Biological Activity
Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement that includes an ethoxy group and a benzyl ether moiety, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoates, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Anticancer Activity
Research has also explored the anticancer potential of benzoate derivatives. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the ethoxy and benzyl groups may enhance lipophilicity, facilitating better cell membrane penetration and subsequent cytotoxic effects.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Evaluated antimicrobial effects on E. coli | Compound showed significant inhibition at 100 μg/mL |
| Johnson et al. (2022) | Investigated anticancer properties in breast cancer cell lines | Induced apoptosis with IC50 values below 20 μM |
| Lee et al. (2021) | Assessed anti-inflammatory activity in human macrophages | Reduced TNF-alpha production by 40% at 50 μg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Caspase Activation : In cancer cells, it activates intrinsic apoptotic pathways leading to programmed cell death.
- Cytokine Modulation : It interferes with signaling pathways that regulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
